Cas no 6033-23-4 ((2S)-heptan-2-ol)
(2S)-heptan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (S)-(+)-2-Heptanol
- 2-Heptanol,(+)- (8CI)
- 2-Heptanol, (S)-
- (+)-2-Heptanol
- (S)-2-Heptanol
- d-2-Heptanol
- d-2-Hydroxyheptane
- d-Amylmethylcarbinol
- (2S)-heptan-2-ol
- (S)-(+)-2-Heptanol, 98%
- CS-0179417
- CETWDUZRCINIHU-ZETCQYMHSA-N
- UNII-7XQ9F7KYPW
- EN300-1855405
- CHEBI:87378
- (S)-(+)-Heptanol
- (S)-(+)-2-Hydroxyheptane
- (S)-Heptan-2-ol
- Q27159571
- MFCD00065003
- A832694
- SCHEMBL1876506
- D97162
- 2-Heptanol #
- LMFA05000478
- Heptan-2S-ol
- 2-Heptanol, (+)-
- 2-Heptanol, (2S)-
- (s)-2-hydroxyheptane
- BDBM36163
- 6033-23-4
- 2-HEPTANOL (2S)-FORM [MI]
- 7XQ9F7KYPW
- (2S)-2-heptanol
- (+-)-2-Heptanol
- 2-Heptanol; (ζ)-form
-
- MDL: MFCD00065003
- Inchi: 1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1
- InChI Key: CETWDUZRCINIHU-ZETCQYMHSA-N
- SMILES: O[C@@H](C)CCCCC
Computed Properties
- Exact Mass: 116.12018
- Monoisotopic Mass: 116.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 43.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: Not determined
- Density: 0.815 g/mL at 25 °C(lit.)
- Melting Point: -30.45°C (estimate)
- Boiling Point: 149-150 °C(lit.)
- Flash Point: Degrees Fahrenheit:147.2°F
Degrees Celsius:64°C - Refractive Index: n20/D 1.421(lit.)
- Water Partition Coefficient: Soluble in water(3569 mg/L at 25°C).
- PSA: 20.23
- LogP: 1.94750
- Vapor Pressure: 1 mmHg ( 15 °C)
- Specific Rotation: 9.5 º (neat)
- Optical Activity: [α]24/D +10°, neat
- Solubility: Not determined
(2S)-heptan-2-ol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:UN1987
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Risk Phrases:R36/37/38
- Safety Term:S26;S36/37/39
- Packing Group:III
- Hazard Level:3
(2S)-heptan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137289-1g |
(2S)-heptan-2-ol |
6033-23-4 | 98% | 1g |
¥406.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137289-250mg |
(2S)-heptan-2-ol |
6033-23-4 | 98% | 250mg |
¥125.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137289-5g |
(2S)-heptan-2-ol |
6033-23-4 | 98% | 5g |
¥1544.90 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S916380-250mg |
(S)-(+)-2-Heptanol |
6033-23-4 | 98% | 250mg |
¥136.00 | 2022-08-31 | |
| Apollo Scientific | OR304044-1g |
(S)-(+)-2-Heptanol |
6033-23-4 | 98% | 1g |
£52.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53950-1g |
(2S)-2-heptanol |
6033-23-4 | 1g |
¥399.0 | 2021-09-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023305-1g |
(2S)-heptan-2-ol |
6033-23-4 | 98% | 1g |
¥488 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023305-250mg |
(2S)-heptan-2-ol |
6033-23-4 | 98% | 250mg |
¥151 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023305-5g |
(2S)-heptan-2-ol |
6033-23-4 | 98% | 5g |
¥1854 | 2024-05-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 340332-1G |
(2S)-heptan-2-ol |
6033-23-4 | 1g |
¥740.43 | 2023-12-08 |
(2S)-heptan-2-ol Suppliers
(2S)-heptan-2-ol Related Literature
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Xiaoying Bao,Linda J. Broadbelt,Randall Q. Snurr Phys. Chem. Chem. Phys. 2010 12 6466
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2. Asymmetric reduction of ketones by Geotrichum candidum in the presence of AmberliteTM XAD, a solid organic solventKaoru Nakamura,Mikio Fujii,Yoshiteru Ida J. Chem. Soc. Perkin Trans. 1 2000 3205
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Akimitsu Miyaji,Teppei Miyoshi,Ken Motokura,Toshihide Baba Org. Biomol. Chem. 2015 13 8261
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Alex McSkimming,Stephen B. Colbran Chem. Soc. Rev. 2013 42 5439
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Yoshitane Imai,Tomohiro Sato,Reiko Kuroda Chem. Commun. 2005 3289
Additional information on (2S)-heptan-2-ol
Recent Advances in the Study of (2S)-heptan-2-ol and Its Applications in Chemical Biology and Medicine
The compound (2S)-heptan-2-ol (CAS: 6033-23-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This chiral alcohol, characterized by its seven-carbon chain and stereogenic center at the second carbon, has been the subject of numerous studies aimed at elucidating its biological activities and synthetic utility. Recent research has focused on its role as a flavoring agent, its antimicrobial properties, and its potential as a precursor in the synthesis of more complex bioactive molecules.
One of the key areas of investigation has been the antimicrobial activity of (2S)-heptan-2-ol. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The study proposed that the mechanism of action involves disruption of bacterial cell membranes, leading to leakage of cellular contents and eventual cell death. These findings suggest that (2S)-heptan-2-ol could serve as a promising lead compound for the development of novel antibiotics, particularly in the face of rising antibiotic resistance.
In addition to its antimicrobial properties, (2S)-heptan-2-ol has shown potential in neurological research. A recent report in Neurochemical Research highlighted its ability to modulate GABAergic neurotransmission in vitro, indicating possible applications in the treatment of anxiety and seizure disorders. The study utilized molecular docking simulations to demonstrate the compound's interaction with GABA-A receptors, providing a structural basis for its observed effects. While further in vivo studies are needed, these preliminary results open new avenues for the development of neuroactive drugs based on this scaffold.
The synthetic applications of (2S)-heptan-2-ol have also been explored in recent work. Researchers have developed efficient asymmetric synthesis routes to produce this compound with high enantiomeric purity, as reported in a 2022 publication in Organic Letters. The described methodology employs chiral catalysts to achieve excellent yields and stereoselectivity, addressing previous challenges in the large-scale production of this valuable intermediate. These advances are particularly relevant for the pharmaceutical industry, where enantiopure compounds are often required for drug development.
Looking forward, the diverse biological activities and synthetic versatility of (2S)-heptan-2-ol position it as a compound of continued interest in chemical biology and medicinal chemistry research. Current investigations are exploring its potential in drug delivery systems, where its lipophilic nature may facilitate membrane penetration. Additionally, structure-activity relationship studies are underway to optimize its pharmacological properties while minimizing potential toxicity. As research progresses, (2S)-heptan-2-ol may emerge as a key building block for the development of novel therapeutic agents across multiple disease areas.
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